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Compound of Interest

Compound Name: R 28935

Cat. No.: B1678707

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of R 28935,
chemically known as (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. This
compound is a critical intermediate in the manufacturing of Rilpivirine, a non-nucleoside
reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The following sections

outline two distinct synthetic routes, offering flexibility in starting materials and reaction
conditions.

Data Presentation

The quantitative data for the two primary synthetic routes for R 28935 are summarized in the
table below for easy comparison.
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Parameter Route 1 Route 2

) ) 4-Bromo-2,6-dimethylaniline, 4-lodo-2,6-dimethylaniline,
Starting Materials ) o
Acrylamide Acrylonitrile

Heck Reaction, Dehydration, ) ]
Key Steps ) Heck Reaction, Salt Formation
Salt Formation

Overall Yield ~38.8% ~61.2%
Purity Not explicitly stated Not explicitly stated
Reaction Time > 32 hours ~ 22 hours

Experimental Protocols

Two detailed methodologies for the synthesis of R 28935 are provided below.

Route 1: Synthesis from 4-Bromo-2,6-dimethylaniline

This route involves a three-step process starting with a Heck reaction, followed by dehydration
and subsequent hydrochloride salt formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide

 In a round bottom flask, combine 4-bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide
(3.7 g, 50 mmol), sodium acetate (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and
tris(2-methylphenyl)phosphine (4.6 g, 15 mmol).[1]

o Under a nitrogen atmosphere, slowly add N,N-dimethylacetamide to the flask.

e Heat the mixture to 130°C for 24 hours.[1]

» After completion, cool the reaction mixture to room temperature and filter it over celite.
o Evaporate the solvent from the filtrate.

o Recrystallize the residue from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-
dimethylphenyl)acrylamide.
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o Yield: 4.8 g (51%)[1]

Step 2 & 3: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (R
28935)

Slowly add the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide from the previous step
to a round-bottomed flask containing 10 mL of phosphorus oxychloride at 0°C.

o Reflux the mixture for 8 hours at 40°C.
» Monitor the reaction completion using Thin Layer Chromatography (TLC).

o Slowly pour the reaction mixture into an ice-water mixture, stir for 1 hour, and filter to obtain
crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a white crystalline solid.

» Dissolve the crude product in anhydrous ethanol.
e Add ethanolic hydrochloric acid solution and stir for 30 minutes.

« Filter the resulting precipitate to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile
hydrochloride (R 28935).

o Yield: 5.0 g (95% from the acrylamide intermediate)[1]

Route 2: Synthesis from 4-lodo-2,6-dimethylaniline

This more direct, two-step route utilizes a Heck reaction followed by hydrochloride salt
formation.

Step 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile

» To a reaction vessel, add sodium acetate (13.27 g), palladium on charcoal (0.858 g), and
400 ml of dimethylacetamide.[2]

o Heat the mixture to 140°C under a nitrogen atmosphere.[2]

» Slowly add a solution of 4-iodo-2,6-dimethyl benzenamine (20 g), acrylonitrile (10.72 ml),
and 200 ml of dimethylacetamide to the reaction mixture.[2]
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e Maintain the reaction at 140°C for 12 hours.[2]
e Cool the reaction mass to room temperature and filter through celite.[2]
o Treat the filtrate with water and separate the layers.
o Extract the aqueous layer with ethyl acetate.
e Wash the combined organic layers with water and sodium chloride solution.
o Concentrate the organic layer to obtain the crude product.
o Yield: 81%][3][4]

Step 2: Formation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (R 28935)

Dissolve the crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile in ethanol and 2-propanol.

Add hydrochloric acid and heat the mixture to 60°C for 1 hour.[3][4]

Cool the solution to allow for precipitation.

Filter the solid and dry to obtain (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile
hydrochloride (R 28935).

o Yield: 64.5%[4][5]

Visualizations

The following diagrams illustrate the synthetic workflows for the two routes described.
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Caption: Synthetic workflow for R 28935 starting from 4-Bromo-2,6-dimethylaniline.
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Caption: Synthetic workflow for R 28935 starting from 4-lodo-2,6-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis Protocol for R 28935: A Key Intermediate for
Rilpivirine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678707#r-28935-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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